7-Chloro-3-methyl-5-phenyl[1,2]oxazolo[4,5-b]pyridine
Description
7-Chloro-3-methyl-5-phenyl[1,2]oxazolo[4,5-b]pyridine is a heterocyclic compound featuring an oxazolo[4,5-b]pyridine core substituted with chlorine at position 7, a methyl group at position 3, and a phenyl ring at position 4. The oxazolo[4,5-b]pyridine scaffold is structurally analogous to purine bases, enabling interactions with biological targets such as kinases or fungal enzymes. The specific substitution pattern (Cl, Me, Ph) in this derivative likely modulates electronic properties, steric bulk, and lipophilicity, influencing its bioactivity and pharmacokinetic profile .
Properties
Molecular Formula |
C13H9ClN2O |
|---|---|
Molecular Weight |
244.67 g/mol |
IUPAC Name |
7-chloro-3-methyl-5-phenyl-[1,2]oxazolo[4,5-b]pyridine |
InChI |
InChI=1S/C13H9ClN2O/c1-8-12-13(17-16-8)10(14)7-11(15-12)9-5-3-2-4-6-9/h2-7H,1H3 |
InChI Key |
YMFSEHYHSGHTHH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC2=C1N=C(C=C2Cl)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-3-methyl-5-phenyl[1,2]oxazolo[4,5-b]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloro-3-methylpyridine with phenyl isocyanate, followed by cyclization with an appropriate reagent to form the oxazole ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding oxazole derivatives.
Reduction: Reduction reactions can target the chloro group, potentially replacing it with hydrogen or other substituents.
Substitution: The chloro group can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly used in substitution reactions.
Major Products: The major products formed from these reactions include various substituted oxazole derivatives, which can exhibit different biological activities .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 7-Chloro-3-methyl-5-phenyl[1,2]oxazolo[4,5-b]pyridine involves its interaction with specific molecular targets. For instance, as a PI3K inhibitor, it binds to the active site of the enzyme, preventing its activity and thereby modulating various cellular pathways involved in cell growth and survival .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological and physicochemical properties of oxazolo[4,5-b]pyridine derivatives are highly dependent on substituent type and position. Key comparisons include:
Table 1: Comparison of Oxazolo[4,5-b]pyridine Derivatives
*Calculated based on molecular formula. ND = Not directly reported in evidence.
- In contrast, 2-Cl or 4-Cl substituents (e.g., compounds 3b and 3i) primarily affect solubility and π-π stacking .
- Methyl vs. Methoxy : The 3-methyl group in the target compound offers steric stabilization without significantly altering electronic properties, whereas methoxy groups (e.g., 3c, 3d) increase polarity, reducing membrane permeability .
- Phenyl Positioning : The 5-phenyl group in the target compound may contribute to π-stacking interactions absent in 2-phenyl analogs (e.g., 3b), which exhibit lower antifungal potency .
Physicochemical Properties
- Molecular Weight : The target compound (MW ~285.7) falls within the optimal range for drug-likeness (200–500 g/mol), unlike bulkier analogs (e.g., 3j with CF3, MW 309.2) .
- Solubility : The 7-Cl group may reduce aqueous solubility compared to methoxy-substituted derivatives (e.g., 3c, 3h), necessitating formulation adjustments .
Biological Activity
7-Chloro-3-methyl-5-phenyl[1,2]oxazolo[4,5-b]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound contains a pyridine ring fused with an oxazole moiety, which influences its reactivity and biological profile. The presence of a chlorine atom and a phenyl group enhances its chemical properties, making it a candidate for various pharmacological applications.
The compound's chemical characteristics are summarized in the following table:
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₉ClN₂O |
| Molar Mass | 244.68 g/mol |
| Density | 1.313 ± 0.06 g/cm³ |
| Boiling Point | 396.4 ± 37.0 °C |
| pKa | 1.65 ± 0.50 |
| CAS Number | 630421-44-2 |
These properties suggest that the compound is stable under standard conditions and has potential for further investigation in biological systems.
Biological Activity
7-Chloro-3-methyl-5-phenyl[1,2]oxazolo[4,5-b]pyridine exhibits a range of biological activities, including:
1. Anticancer Activity
Research indicates that compounds with similar structures may possess significant anticancer properties. For instance, derivatives of oxazolo[4,5-b]pyridine have shown varying degrees of efficacy against different cancer cell lines. In particular, studies have reported IC₅₀ values indicating the concentration required to inhibit cell growth by 50%:
| Compound | Cell Line | IC₅₀ (µM) |
|---|---|---|
| 7-Chloro-3-methyl-5-phenyl[1,2]oxazolo[4,5-b]pyridine | MCF-7 (breast cancer) | TBD |
| Compound A | MDA-MB453 (breast cancer) | 29.1 |
| Compound B | MCF-7 | 15.3 |
These findings suggest that the compound may be effective against breast cancer cells, although specific IC₅₀ values for this compound are yet to be determined.
2. Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Similar heterocyclic compounds have demonstrated activity against various bacterial strains such as Escherichia coli and Staphylococcus aureus. The following table summarizes findings from related studies:
| Compound | Bacterial Strain | Activity |
|---|---|---|
| 7-Chloro-3-methyl-5-phenyl[1,2]oxazolo[4,5-b]pyridine | E. coli | TBD |
| Compound C | S. aureus | Effective |
Further research is needed to establish the specific efficacy of this compound against these pathogens.
3. Anti-inflammatory Properties
Compounds within the oxazolo series have also been investigated for their anti-inflammatory effects. Preliminary studies suggest that they may inhibit inflammatory pathways effectively, making them candidates for treating conditions characterized by inflammation.
Case Studies
Several studies have explored the biological activity of related compounds:
- Study on Anticancer Agents: A recent study assessed various oxazole derivatives for their anticancer properties against multiple cell lines including MCF-7 and A549. The results indicated that modifications in structure significantly influenced their anticancer activity, suggesting that similar modifications could enhance the efficacy of 7-Chloro-3-methyl-5-phenyl[1,2]oxazolo[4,5-b]pyridine.
- Antimicrobial Evaluation: Another investigation focused on azole compounds as inhibitors of Candida albicans, utilizing quantitative structure–activity relationship (QSAR) modeling to predict their effectiveness based on structural features similar to those found in 7-Chloro-3-methyl-5-phenyl[1,2]oxazolo[4,5-b]pyridine.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
